N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Overview
Description
The compound “N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide” is a complex organic molecule. It contains several functional groups, including an amide, a thiadiazole ring, and a fluorophenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl group could introduce interesting electronic effects, and the thiadiazole ring could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, and the thiadiazole ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and boiling point .Scientific Research Applications
Anticancer and Neuroprotective Activities
One of the most promising derivatives from the N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole set, identified as FABT, has shown significant anticancer activity. It inhibited the proliferation of tumor cells derived from nervous system cancers (such as medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) as well as peripheral cancers including colon adenocarcinoma and lung carcinoma. The anticancer effect was attributed to decreased cell division and inhibited cell migration. In addition to its anticancer properties, FABT exhibited a trophic effect in neuronal cell culture and demonstrated significant neuroprotective activity, without affecting the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts. The neuroprotective activity was particularly evident in neuronal cultures exposed to neurotoxic agents, highlighting its potential in neurological research applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial Properties
In another study, derivatives of 1,3,4-thiadiazole were synthesized and assessed for their antimicrobial properties. These compounds, including variations of 1,3,4-thiadiazole, have been explored for their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. The synthesis of these thiadiazoles has attracted attention due to their potential therapeutic effects across a range of pathological conditions, including inflammation, pain, and hypertension (Ameen & Qasir, 2017).
Molecular Aggregation and Fluorescence Effects
Further research into the substituent- and aggregation-related dual fluorescence effects of selected 2-amino-1,3,4-thiadiazoles has provided insights into the molecular behavior of these compounds. These studies have explored the fluorescence emission spectra of thiadiazole derivatives, revealing interesting dual fluorescence effects that depend on the structural composition and specific molecular aggregation. Such fluorescence effects are indicative of charge transfer processes within the molecules, suggesting potential applications in fluorescence-based research and molecular medicine (Budziak et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S2/c1-8(2)12(21)17-13-18-19-14(23-13)22-7-11(20)16-10-6-4-3-5-9(10)15/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNMPZOWJPPICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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